molecular formula C22H23N3O B6441215 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2549011-87-0

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one

Cat. No.: B6441215
CAS No.: 2549011-87-0
M. Wt: 345.4 g/mol
InChI Key: DSJCLMUOJUIYGQ-UHFFFAOYSA-N
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Description

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one is a synthetic organic compound that features a unique combination of azetidine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling of Pyrazole and Azetidine: The pyrazole and azetidine units are then coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the azetidine precursor.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of azetidine and pyrazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one: can be compared with other azetidine and pyrazole derivatives such as:

Properties

IUPAC Name

1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17-12-23-25(13-17)16-18-14-24(15-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCLMUOJUIYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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